Cas no 946126-94-9 (Methyl 2-Fluoro-3-nitrobenzoate)

Methyl 2-Fluoro-3-nitrobenzoate structure
946126-94-9 structure
Nombre del producto:Methyl 2-Fluoro-3-nitrobenzoate
Número CAS:946126-94-9
MF:C8H6FNO4
Megavatios:199.135945796967
MDL:MFCD10566813
CID:822315
PubChem ID:13470961

Methyl 2-Fluoro-3-nitrobenzoate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 2-fluoro-3-nitrobenzoate
    • C8H6FNO4
    • 2-fluoro-3-nitrobenzoic acid methyl ester
    • methyl fluoronitrobenzoate
    • RW3020
    • 2-Fluoro-3-nitro-benzoic acid methyl ester
    • PubChem21941
    • VEKYKLDXYNUERO-UHFFFAOYSA-N
    • AS07007
    • LS11777
    • SY046595
    • AB0007795
    • W9697
    • ST24030958
    • DTXSID80541663
    • CS-D1659
    • Methyl 2-fluoro-3-nitro-benzoate
    • SB40157
    • AKOS006302221
    • GS-4232
    • 946126-94-9
    • MFCD10566813
    • SCHEMBL960443
    • 2-Fluoro-3-nitrobenzoic acid mehty ester
    • EN300-267902
    • Methyl2-fluoro-3-nitrobenzoate
    • J-522015
    • DB-079976
    • Methyl 2-Fluoro-3-nitrobenzoate
    • MDL: MFCD10566813
    • Renchi: 1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3
    • Clave inchi: VEKYKLDXYNUERO-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(F)=C([N+](=O)[O-])C=CC=1)OC

Atributos calculados

  • Calidad precisa: 199.02800
  • Masa isotópica única: 199.02808583g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 2
  • Complejidad: 240
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.8
  • Superficie del Polo topológico: 72.1

Propiedades experimentales

  • Denso: 1.388±0.06 g/cm3 (20 ºC 760 Torr),
  • Disolución: Very slightly soluble (0.46 g/l) (25 º C),
  • PSA: 72.12000
  • Logp: 2.04370

Methyl 2-Fluoro-3-nitrobenzoate Información de Seguridad

Methyl 2-Fluoro-3-nitrobenzoate Datos Aduaneros

  • Código HS:2916399090
  • Datos Aduaneros:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Methyl 2-Fluoro-3-nitrobenzoate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051616-10g
2-Fluoro-3-nitrobenzoic acid methyl ester
946126-94-9 98%
10g
¥202.00 2024-04-24
Chemenu
CM158384-25g
Methyl 2-fluoro-3-nitrobenzoate
946126-94-9 95+%
25g
$355 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OA293-200mg
Methyl 2-Fluoro-3-nitrobenzoate
946126-94-9 98%
200mg
56.0CNY 2021-07-12
Enamine
EN300-267902-2.5g
methyl 2-fluoro-3-nitrobenzoate
946126-94-9 95.0%
2.5g
$20.0 2025-03-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M87240-250mg
2-Fluoro-3-nitrobenzoic acid methyl ester
946126-94-9
250mg
¥66.0 2021-09-04
eNovation Chemicals LLC
Y1049784-100g
Methyl 2-fluoro-3-nitrobenzoate
946126-94-9 98%
100g
$215 2023-09-02
Enamine
EN300-267902-1.0g
methyl 2-fluoro-3-nitrobenzoate
946126-94-9 95.0%
1.0g
$19.0 2025-03-20
Enamine
EN300-267902-10.0g
methyl 2-fluoro-3-nitrobenzoate
946126-94-9 95.0%
10.0g
$23.0 2025-03-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051616-100g
2-Fluoro-3-nitrobenzoic acid methyl ester
946126-94-9 98%
100g
¥1320.00 2024-04-24
Chemenu
CM158384-10g
Methyl 2-fluoro-3-nitrobenzoate
946126-94-9 95+%
10g
$194 2022-06-09

Methyl 2-Fluoro-3-nitrobenzoate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt
1.2 rt
Referencia
Preparation of 1H-pyrrolo[2,3-b]pyridines as selective MKK4 kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Cesium fluoride Solvents: Dimethyl sulfoxide ;  40 min, 140 °C
Referencia
Preparation of 2-oxo-2H-benzopyran derivatives and benzo[e][1,3]oxazine-2,4-dione derivatives as P27 protein inducers
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
Referencia
Preparation of coumarin derivatives as antitumor agents
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt
1.2 5 min, rt
Referencia
From off-to on-target: New BRAF-inhibitor-template-derived compounds selectively targeting mitogen activated protein kinase kinase 4 (MKK4)
Kloevekorn, Philip; Pfaffenrot, Bent; Juchum, Michael; Selig, Roland ; Albrecht, Wolfgang ; et al, European Journal of Medicinal Chemistry, 2021, 210,

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  overnight, 70 °C; 70 °C → rt
Referencia
Preparation of benzenesulfonamidethiazole derivatives and analogs for use as B-Raf protein kinase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  rt → 145 °C; 2 h, 110 - 140 °C; 140 °C → 50 °C
1.2 15 min, 50 °C
1.3 Solvents: Water ;  10 min, rt
Referencia
Process for the preparation of substituted benzoates
, India, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  1 h, 140 °C
Referencia
Fluorinated aniline derivatives and their preparation
, Japan, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  16 h, 50 °C
Referencia
Preparation of oxazoles and thiazoles as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  2 h, 60 °C
Referencia
Planar Macrocyclic Fluoropentamers as Supramolecular Organogelators
Ren, Changliang; Xu, Shengyu; Xu, Jun; Chen, Hongyu; Zeng, Huaqiang, Organic Letters, 2011, 13(15), 3840-3843

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  overnight, 70 °C; 70 °C → rt
Referencia
Preparation of benzene sulfonamide thiazole and oxazole compounds
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide ,  Boric acid (H3BO3) Solvents: Tetrahydrofuran ;  cooled; 1 h, heated
1.2 -5 °C; 3.5 h, -5 °C → rt; rt → -5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -5 °C
Referencia
Green method for synthesis of key intermediates of tyrosine kinase inhibitor
, China, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
1.2 1 h, rt
1.3 Reagents: Water
Referencia
Preparation of thiazole kinase inhibitors
, China, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  2 h, 60 °C
Referencia
Crystallographic Realization of the Mathematically Predicted Densest All-Pentagon Packing Lattice by C5-Symmetric "Sticky" Fluoropentamers
Ren, Changliang; Zhou, Feng; Qin, Bo; Ye, Ruijuan; Shen, Sheng; et al, Angewandte Chemie, 2011, 50(45), 10612-10615

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  1 h, 140 °C
Referencia
Method for producing N-phenyl-3-(benzamido or 3-pyridylcarbonylamino)benzamide derivatives
, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción
Referencia
Preparation of thiazole sulfonamides and oxazole sulfonamides as antitumor agents
, Costa Rica, , ,

Methyl 2-Fluoro-3-nitrobenzoate Raw materials

Methyl 2-Fluoro-3-nitrobenzoate Preparation Products

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